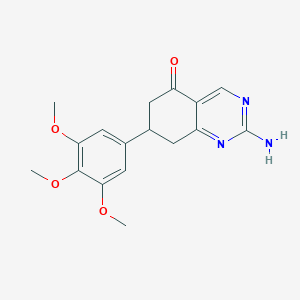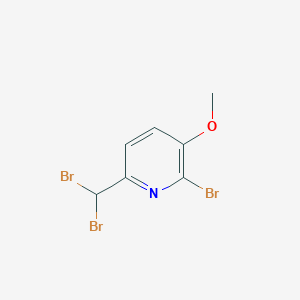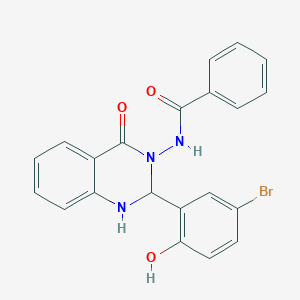
2-amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one, also known as 2AQ, is an organic compound first synthesized in 2006. It is a member of the quinazolinone family, a group of compounds known for their potential as therapeutic agents. 2AQ has been the subject of numerous studies due to its potential applications in drug discovery and development.
Applications De Recherche Scientifique
Antioxidant Capacity and Mechanisms
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways : This study elucidates the reaction pathways underlying the ABTS/potassium persulfate decolorization assay, a prevalent method for assessing antioxidant capacity. The research identifies specific reactions, such as coupling and oxidative degradation, that contribute to the antioxidant capacity of certain phenolic antioxidants, highlighting the need for further clarification on the extent and specificity of these reactions (Ilyasov et al., 2020).
Interaction with Metal Ions and DNA
Interaction of the Antitumor Antibiotic Streptonigrin with Metal Ions and DNA : Streptonigrin, a 7-aminoquinoline-5,8-dione derivative, exhibits high activity against various human cancers. This review discusses how streptonigrin's antitumor action is mediated through DNA strand scission, facilitated by metal ions that enhance drug-DNA interaction. The review also covers recent advancements in understanding the mechanistic aspects of streptonigrin-mediated DNA cleavage, offering insights for the design of analogues with improved therapeutic properties (Harding & Long, 1997).
Enzymatic Degradation of Organic Pollutants
Applications of Redox Mediators in the Treatment of Organic Pollutants by Using Oxidoreductive Enzymes : This review focuses on the enzymatic approach for remediating various organic pollutants present in industrial wastewater. It highlights how redox mediators enhance the efficiency of enzymes like laccases and peroxidases in degrading recalcitrant compounds. The review suggests that enzyme-redox mediator systems will play a significant role in the future treatment of aromatic compounds in industrial effluents (Husain & Husain, 2007).
Propriétés
IUPAC Name |
2-amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-22-14-6-10(7-15(23-2)16(14)24-3)9-4-12-11(13(21)5-9)8-19-17(18)20-12/h6-9H,4-5H2,1-3H3,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYAMGJUYQSAMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=NC(=NC=C3C(=O)C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B505575.png)
![2-methoxy-3-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B505576.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide](/img/structure/B505577.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B505578.png)
![4-ethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B505582.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B505583.png)

![1-ethyl-N-(1-naphthyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B505585.png)
![3-chloro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B505588.png)



![N-{3-[(4-methoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B505595.png)
